molecular formula C24H27N2NaO4S B14742485 Benzenesulfonic acid, 5-(bis(4-(dimethylamino)phenyl)methyl)-2-methoxy-, sodium salt CAS No. 6310-59-4

Benzenesulfonic acid, 5-(bis(4-(dimethylamino)phenyl)methyl)-2-methoxy-, sodium salt

Cat. No.: B14742485
CAS No.: 6310-59-4
M. Wt: 462.5 g/mol
InChI Key: WZZYVJUQOGXVNI-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 5-(bis(4-(dimethylamino)phenyl)methyl)-2-methoxy-, sodium salt is an organosulfur compound. It is a derivative of benzenesulfonic acid, which is the simplest aromatic sulfonic acid. This compound is known for its unique chemical structure, which includes a sulfonic acid group attached to a benzene ring, along with additional functional groups that enhance its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzenesulfonic acid derivatives typically involves the sulfonation of benzene using concentrated sulfuric acid. The reaction is exothermic and reaches equilibrium at a specific sulfuric acid concentration, usually between 74% and 78%, depending on temperature and water formation

Industrial Production Methods

Industrial production of benzenesulfonic acid derivatives often employs continuous sulfonation processes, such as the Monsanto process, which uses oleum (fuming sulfuric acid) to achieve high yields . The process is designed to minimize waste and maximize efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid derivatives undergo a variety of chemical reactions, including:

    Oxidation: These compounds can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert sulfonic acids to sulfides or thiols.

    Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are commonly used.

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution Reagents: Halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are frequently used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

Benzenesulfonic acid derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid derivatives involves their ability to interact with various molecular targets. The sulfonic acid group is highly polar and can form strong hydrogen bonds with biological molecules, influencing their activity and function. These compounds can also act as catalysts in chemical reactions, facilitating the formation or breaking of chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilic Acid: Another aromatic sulfonic acid with similar properties but different applications.

    p-Toluenesulfonic Acid: A derivative with a methyl group, commonly used as a catalyst in organic synthesis.

    Phenylsulfonic Acid: Similar in structure but lacks the additional functional groups present in the compound .

Uniqueness

The uniqueness of benzenesulfonic acid, 5-(bis(4-(dimethylamino)phenyl)methyl)-2-methoxy-, sodium salt lies in its specific functional groups, which enhance its reactivity and broaden its range of applications. The presence of dimethylamino and methoxy groups provides additional sites for chemical reactions, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

6310-59-4

Molecular Formula

C24H27N2NaO4S

Molecular Weight

462.5 g/mol

IUPAC Name

sodium;5-[bis[4-(dimethylamino)phenyl]methyl]-2-methoxybenzenesulfonate

InChI

InChI=1S/C24H28N2O4S.Na/c1-25(2)20-11-6-17(7-12-20)24(18-8-13-21(14-9-18)26(3)4)19-10-15-22(30-5)23(16-19)31(27,28)29;/h6-16,24H,1-5H3,(H,27,28,29);/q;+1/p-1

InChI Key

WZZYVJUQOGXVNI-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C=C3)OC)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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